molecular formula C16H12O3 B14310348 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one CAS No. 114564-42-0

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one

Katalognummer: B14310348
CAS-Nummer: 114564-42-0
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: KEOMSZHQAOYWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one is a 1,3-dioxol-2-one derivative featuring benzyl and phenyl substituents at the 4- and 5-positions of the heterocyclic ring. This compound belongs to a class of cyclic carbonate esters, which are widely utilized as intermediates in pharmaceutical synthesis, prodrug formulations, and polymer chemistry. The 1,3-dioxol-2-one core provides a reactive scaffold for chemical modifications, with substituents influencing solubility, stability, and biological activity.

Eigenschaften

CAS-Nummer

114564-42-0

Molekularformel

C16H12O3

Molekulargewicht

252.26 g/mol

IUPAC-Name

4-benzyl-5-phenyl-1,3-dioxol-2-one

InChI

InChI=1S/C16H12O3/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

KEOMSZHQAOYWPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=C(OC(=O)O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of benzyl and phenyl-substituted precursors under specific conditions. One common method involves the use of benzyl chloride and phenylacetic acid in the presence of a base, followed by cyclization to form the dioxolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Wirkmechanismus

The mechanism of action of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one with structurally related 1,3-dioxol-2-one derivatives, emphasizing substituent effects, applications, and synthesis pathways:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Notes
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one 4-benzyl, 5-phenyl 282.30 (calculated) Potential prodrug intermediate; research Likely via alkylation of 1,3-dioxol-2-one precursors (inferred from analogs)
4-Chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl) 4-chloromethyl, 5-methyl 164.58 Alkylating agent in drug synthesis (e.g., olmesartan medoxomil) Cyclocondensation of diaminomaleonitrile with chloromethyl reagents
4-Bromomethyl-5-methyl-1,3-dioxol-2-one 4-bromomethyl, 5-methyl 209.03 Intermediate in API production Bromination of hydroxymethyl precursor
4-(Aminomethyl)-5-methyl-2H-1,3-dioxol-2-one hydrochloride 4-aminomethyl, 5-methyl 165.57 Versatile small-molecule scaffold for drug discovery Functionalization via nucleophilic substitution or reductive amination
Medoxomil (5-methyl-1,3-dioxol-2-one) 5-methyl 114.07 Prodrug ester for angiotensin II receptor blockers (e.g., olmesartan) Transesterification or cyclocondensation

Key Findings:

Substituent Effects on Reactivity: Halogenated derivatives (e.g., DMDO-Cl) exhibit high electrophilicity, making them suitable for alkylation reactions in API synthesis .

Biological Applications :

  • Medoxomil derivatives are critical for masking carboxylate groups in antihypertensive drugs, enabling oral bioavailability . The benzyl-phenyl variant may serve similar prodrug roles but requires further pharmacokinetic studies.

Synthetic Pathways :

  • Halogenated analogs are synthesized via cyclocondensation or halogen exchange reactions . The target compound may require Friedel-Crafts alkylation or Suzuki coupling for aromatic substituent introduction, though direct evidence is lacking.

Stability and Storage: Aminomethyl derivatives (e.g., CAS 2230804-13-2) require hydrochloride stabilization due to hygroscopicity , whereas halogenated analogs (e.g., DMDO-Cl) are stored under inert conditions to prevent hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.